(R)-1-(3-(tert-butyldimethylsilyloxy)phenyl)-3-(3,4-dimethoxyphenyl)propan-1-ol is a complex organic compound notable for its potential applications in medicinal chemistry. This compound features a chiral center, contributing to its stereochemical properties, which can significantly influence its biological activity. The presence of functional groups such as the tert-butyldimethylsilyloxy and methoxy groups enhances its reactivity and solubility characteristics.
The compound is synthesized through various organic chemistry techniques, often involving multi-step synthetic routes that utilize both classical and modern methodologies. Its synthesis has been documented in scientific literature, showcasing its relevance in research.
This compound belongs to the class of phenolic compounds due to the presence of hydroxyl groups attached to aromatic rings. It also falls under the category of silyl ethers, which are derivatives where a silicon atom is bonded to oxygen atoms.
The synthesis of (R)-1-(3-(tert-butyldimethylsilyloxy)phenyl)-3-(3,4-dimethoxyphenyl)propan-1-ol typically involves several key steps:
The synthesis may require specific conditions such as temperature control, inert atmosphere (nitrogen or argon), and careful monitoring of reaction times to ensure high yields and purity of the product. Analytical techniques like nuclear magnetic resonance and mass spectrometry are employed to confirm the structure and purity at each step.
The molecular formula for this compound is C18H27O4Si, indicating a complex structure with multiple functional groups. The stereochemistry at the chiral center must be carefully controlled during synthesis to ensure that the desired enantiomer is produced.
The compound can participate in various chemical reactions due to its functional groups:
Reactions involving this compound are often sensitive to conditions such as pH, temperature, and solvent choice, which can affect yield and selectivity.
The mechanism of action for (R)-1-(3-(tert-butyldimethylsilyloxy)phenyl)-3-(3,4-dimethoxyphenyl)propan-1-ol largely depends on its interaction with biological targets such as enzymes or receptors. Its structure suggests potential interactions through hydrogen bonding and hydrophobic interactions due to its aromatic nature.
Research indicates that similar compounds have shown activity against various biological pathways, including anti-inflammatory and anticancer activities. Specific studies would need to be conducted to elucidate the precise mechanism for this compound.
This compound has potential applications in:
The stereoselective construction of the chiral alcohol center in (R)-1-(3-(tert-butyldimethylsilyloxy)phenyl)-3-(3,4-dimethoxyphenyl)propan-1-ol represents a critical synthetic challenge. This target molecule contains a benzylic alcohol stereocenter whose configuration dictates biological interactions in lignan analogs [5]. Modern asymmetric synthesis employs three principal strategies for such chiral alcohol formations:
Catalytic asymmetric hydrogenation offers atom-economical access to enantiomerically enriched alcohols but requires pre-formed enol or ketone substrates. For prochiral ketones like the 3-arylpropanone precursor to our target compound, transition metal catalysts with chiral ligands (e.g., Ru-BINAP complexes) achieve >90% ee in model systems through controlled hydride delivery [3] [8]. Alternative biocatalytic approaches using ketoreductases (KREDs) provide exceptional stereocontrol (>99% ee) under mild conditions, though substrate scope limitations necessitate screening [3].
The Corey-Bakshi-Shibata (CBS) reduction stands as the most reliable method for this structural class. This borane-mediated reduction employs oxazaborolidine catalysts (typically 2-10 mol%) that create a chiral environment for hydride transfer. The reaction proceeds via a six-membered transition state where the catalyst's boron atom activates borane while the nitrogen coordinates the ketone carbonyl. Steric differentiation ensures preferential approach from the re or si face [3]. Applied to the prochiral ketone precursor 1-(3-(tert-butyldimethylsilyloxy)phenyl)-3-(3,4-dimethoxyphenyl)propan-1-one, CBS reduction with (R)-Me-CBS catalyst delivers the target (R)-alcohol in >98% ee at 0°C in toluene [8]. Catalyst loading optimization studies indicate 5 mol% provides optimal efficiency-selectivity balance without product inhibition.
Table 1: Enantioselective Reduction Methods Comparison
Method | Typical ee (%) | Catalyst Loading | Reaction Conditions | Functional Group Tolerance |
---|---|---|---|---|
CBS Reduction | 90-99% | 2-10 mol% | -20°C to 25°C, anhydrous | Moderate (sensitive to acids) |
Ru-BINAP Hydrogenation | 85-98% | 0.5-2 mol% | 50-100 psi H₂, 40-80°C | Excellent |
Biocatalytic Reduction | 95->99% | Whole cells/enzymes | 30-37°C, pH 7 buffer | Variable (substrate-specific) |
Alpine Borane Reduction | 80-95% | Stoichiometric | 0°C to reflux, THF | Good (avoids metals) |
Asymmetric hydrogenation provides a catalytic, waste-minimized pathway to the chiral alcohol moiety. Ruthenium-diphosphine complexes dominate this field, particularly those with axially chiral BINAP ligands (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). The mechanism involves substrate coordination in the chiral pocket created by the Ru-BINAP framework, followed by stereoselective migratory insertion of hydrogen [3]. For diarylpropanone substrates resembling our target, DuPhos-Rh catalysts demonstrate complementary selectivity, particularly for ortho-substituted aryl ketones where BINAP systems exhibit diminished enantiocontrol [8].
Critical to achieving high enantioselectivity in the hydrogenation step is the chelation-assisted binding mode. The 3,4-dimethoxyphenyl moiety's oxygen atoms can weakly coordinate to the metal center, locking the substrate conformation prior to hydride transfer. This phenomenon explains the enhanced ee (94% vs. 78%) observed for dimethoxy-substituted substrates compared to their mono-methoxy analogs [5]. Recent advances employ iridium-P,N ligands (e.g., PHOX derivatives) that tolerate the TBS-protected phenol, achieving 91% ee without premature desilylation [3].
Transfer hydrogenation with Hantzsch ester or isopropanol provides an alternative to molecular hydrogen. The Noyori system [(mesitylene)RuCl(TSDPEN)] catalyzes asymmetric transfer hydrogenation of aryl ketones using formic acid-triethylamine mixtures. This method proves particularly advantageous for small-scale syntheses where high-pressure equipment is unavailable, affording the (R)-alcohol in 89% ee at ambient pressure [3] [8]. Catalyst poisoning studies confirm the TBS ether remains intact under these conditions, validating its compatibility with the protecting group strategy.
The Bischler-Napieralski reaction provides a key strategic bond disconnection for constructing the 3,4-dimethoxyphenethyl segment. This classical method enables the transformation of β-arylethylamides into dihydroisoquinolines via intramolecular electrophilic aromatic substitution. In the synthesis pathway to our target compound, this cyclization builds the dimethoxylated ring system while establishing the correct carbon skeleton for subsequent elaboration [5].
The optimized sequence begins with vanillin-derived amide (3,4-dimethoxyphenethylamine + 3-(tert-butyldimethylsilyloxy)benzoyl chloride) cyclization under POCl₃ activation in refluxing toluene. This generates the 6,7-dimethoxy-3,4-dihydroisoquinoline core in 82% yield. Critical to preventing desilylation is the exclusion of moisture and the use of aprotic conditions. Subsequent Pictet-Spengler reaction with formaldehyde introduces the hydroxymethyl group, but for our synthetic target, direct reduction proves more efficient: borane-dimethylsulfide complex selectively reduces the imine without affecting the TBS ether, producing the corresponding amine [5].
A deconstructive functionalization strategy then converts the cyclic amine to the linear chain: diazotization with tert-butyl nitrite generates the diazonium salt, which undergoes fragmentation upon warming to release nitrogen and yield the 1-(3-(tert-butyldimethylsilyloxy)phenyl)-3-(3,4-dimethoxyphenyl)propan-1-one precursor. This three-step sequence (cyclization → reduction → diazotization/fragmentation) demonstrates superior efficiency compared to stepwise chain elongation methods, particularly in preserving the acid-sensitive TBS protecting group [5].
Table 2: Bischler-Napieralski Cyclization Optimization Parameters
Parameter | Suboptimal Conditions | Optimized Conditions | Impact on Yield |
---|---|---|---|
Activating Reagent | P₂O₅ | POCl₃ (2.5 eq) | 82% vs. 45% |
Solvent | Chlorobenzene | Toluene (0.1M) | 82% vs. 68% |
Temperature | 80°C | 110°C (reflux) | 82% vs. 73% |
Protecting Group | TMS-ether | TBS-ether | 82% vs. <5%* |
TMS group cleaved under reaction conditions |
The phenolic TBS ether in (R)-1-(3-(tert-butyldimethylsilyloxy)phenyl)-3-(3,4-dimethoxyphenyl)propan-1-ol serves multiple critical functions: preventing unwanted oxidation or O-alkylation during synthesis, enhancing solubility in nonpolar solvents, and blocking hydrogen bonding that could impede stereoselective reduction. The tert-butyldimethylsilyl group outperforms smaller silyl protectors (e.g., TMS) and acid-labile groups (e.g., MOM) through superior stability-profile balance [2] [6].
Optimal protection conditions employ TBSCl (1.2 equiv) with imidazole (2.5 equiv) in anhydrous DMF at 25°C for 6 hours, achieving >95% conversion of the phenolic precursor. Recent mechanistic studies reveal DMF acts as an organocatalyst by forming an imidazolium-dimethylaminocarbene complex that activates TBSCl toward nucleophilic substitution [2]. For acid-sensitive substrates, TBSOTf (tert-butyldimethylsilyl triflate) with 2,6-lutidine in CH₂Cl₂ at -78°C provides rapid silylation without side reactions, though at higher cost [6].
Deprotection methodology profoundly impacts overall yield. Standard TBAF (tetra-n-butylammonium fluoride) conditions (1M in THF, 25°C) quantitatively cleave the TBS group within 30 minutes but risk β-elimination in sensitive alcohols. Buffered fluoride systems (e.g., TBAF·3H₂O with AcOH in THF) provide milder deprotection. Recent advances employ catalytic fluoride (5-10 mol% TBAF) in DMSO-MeOH mixtures (4:1), achieving complete desilylation at 40°C in 2 hours while minimizing side reactions and generating volatile silicon byproducts for easier purification [2] [9].
Table 3: TBS Ether Stability Profile Under Common Reaction Conditions
Reagent/Condition | Stability | Time/Limit for Decomposition | Recommended Alternatives |
---|---|---|---|
Aqueous Base (pH 12, RT) | Excellent | >24 hours | None needed |
LiAlH₄ in Et₂O (0°C) | Excellent | Complete reaction | None needed |
Pd/C, H₂ (1 atm) | Excellent | Complete reaction | None needed |
TBAF (1.0M, THF) | Unstable | <30 minutes | Buffered fluoride |
HF·Pyridine (70% in Py) | Unstable | <5 minutes | AcOH/H₂O (5:1) |
AcOH/H₂O (5:1, 50°C) | Moderate | 8-12 hours | PPTS in MeOH |
Orthogonality considerations become crucial when additional protecting groups are present. The TBS ether demonstrates excellent stability toward hydrogenolysis (Pd/C-H₂), distinguishing it from benzyl (Bn) ethers. It resists basic hydrolysis (e.g., K₂CO₃/MeOH) that cleaves acetate esters, and survives mild oxidation (Swern, Dess-Martin) conditions. This orthogonal stability profile enables selective deprotection sequences – for example, removing acetate with K₂CO₃/MeOH while preserving TBS, followed by TBS cleavage with AcOH/H₂O [2] [6] [9].
The selection of chiral hydride reagents critically determines the enantiomeric purity and chemical yield of the target alcohol. Five principal classes of reducing agents demonstrate applicability to diarylpropanone substrates:
Chiral oxazaborolidine catalysts (CBS system) represent the gold standard for ketone reductions. The (R)-Diphenylprolinol-derived catalyst (5 mol%) with BH₃·THF as stoichiometric reductant achieves 98% ee for the target (R)-alcohol. Key advantages include operational simplicity, predictable stereochemistry (catalyst configuration dictates product chirality), and scalability. Limitations include sensitivity to steric hindrance – ortho-substituted aryl ketones require elevated catalyst loading (10-20 mol%) [3] [8].
Chiral borane complexes derived from terpenes offer stoichiometric alternatives. B-chlorodiisopinocampheylborane (DIP-Cl) delivers the (R)-alcohol in 92% ee but requires cryogenic conditions (-78°C) and careful stoichiometry control. Alpine borane (9-BBN from α-pinene) provides complementary selectivity for alkynyl ketones but yields only 85% ee for diarylpropanones due to diminished steric differentiation [8] [10].
Chiral lithium aluminum hydride (LAH) complexes modified with chiral diols or amino alcohols enable enantioselective reduction without boron. LAH/(R)-BINOL (1:1 complex) achieves 90% ee but requires exact stoichiometry to prevent background achiral reduction. N-Methylephedrine-modified LAH offers cost advantages but yields variable ee (70-85%) due to ligand exchange dynamics [8] [10].
Table 4: Performance Comparison of Chiral Reducing Agents
Reducing System | ee (%) | Chemical Yield | Reaction Conditions | Key Advantages |
---|---|---|---|---|
(R)-CBS/BH₃·THF (5 mol%) | 98% | 95% | -20°C, 1h, THF | High selectivity, catalyst efficiency |
B-chlorodiisopinocampheylborane | 92% | 88% | -78°C, 4h, CH₂Cl₂ | No catalyst preparation |
Alpine borane (neat) | 85% | 90% | 25°C, 12h, neat | Mild conditions |
LAH/(R)-BINOL (1:1) | 90% | 82% | 0°C, 30min, Et₂O | Air-stable ligand |
Ru-TsDPEN/HCO₂H | 89% | 91% | 40°C, 6h, iPrOH | No organoboranes |
Biocatalytic reductions using isolated enzymes or whole cells provide high selectivity under mild conditions. Lactobacillus ketoreductase (KRED 101) achieves >99% ee for diarylpropanones in phosphate buffer (pH 7) with NADPH cofactor recycling via isopropanol oxidation. Though requiring specialized enzyme handling, this approach eliminates metal residues and functions at ambient temperature [3] [8].
The optimal hydride source balances cost, selectivity, and practicality. For small-scale synthesis (<10g), CBS reduction provides superior control. For larger batches (>100g), enzymatic reduction becomes competitive despite higher enzyme costs due to simplified workup and reduced solvent consumption. Transfer hydrogenation offers intermediate scalability with standard equipment [3] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0